Nickel silicide

Microelectronics CMOS Contact metallization

Nickel silicide (Ni₂Si) resolves the critical failure mode in sub-0.35 μm CMOS nodes where TiSi₂ and CoSi₂ contacts exhibit linewidth-dependent resistivity degradation. • **NiSi resistivity:** 10.5-18 μΩ·cm - 43-59% lower than competing Ni₂Si/NiSi₂ phases, ensuring optimal RC delay. • **Silicon consumption:** 30-50% less Si consumed during silicidation vs CoSi₂, preserving shallow junction integrity. • **SiC ohmic contacts:** Ni₂Si on n-type SiC achieves ρc as low as 5×10⁻⁵ Ω·cm² with near-zero substrate loss. • **Li-ion anode matrix:** Electrically conductive, Li-inert silicide phase suppresses >300% Si volume expansion. Supplied as ≥99% (metals basis) powder; custom stoichiometric phases, particle sizes, and sputtering targets available on request.

Molecular Formula Ni2Si
Molecular Weight 145.472 g/mol
CAS No. 12059-14-2
Cat. No. B084013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel silicide
CAS12059-14-2
SynonymsNi3Si2O5(OH)4
nickel silicide
Molecular FormulaNi2Si
Molecular Weight145.472 g/mol
Structural Identifiers
SMILES[Si](=[Ni])=[Ni]
InChIInChI=1S/2Ni.Si
InChIKeyRUFLMLWJRZAWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Silicide: Technical Baseline


Nickel silicide (CAS 12059-14-2) refers to a family of intermetallic compounds in the Ni-Si binary system, comprising multiple stoichiometric phases including Ni3Si, Ni31Si12, Ni2Si, Ni3Si2, NiSi, and NiSi2 [1]. The compound is commercially supplied primarily as dinickel silicide (Ni2Si, molecular weight 145.47 g/mol, density ~7.4 g/cm³, melting point ~1255°C) . Among the nickel silicide phases, nickel monosilicide (NiSi) exhibits the lowest electrical resistivity (10.5–18 μΩ-cm), making it the phase of choice for microelectronic contact applications [2]. Nickel silicides are characterized by metallic electrical conductivity, ferromagnetic behavior at room temperature with saturation magnetization dependent on silicon content, and noble metal-like electronic properties resulting from Ni d-band constriction [3].

Multiple intermetallic phases with distinct electrical and structural profiles
NiSi phase provides the lowest resistivity among nickel silicides
Phase purity critical for microelectronic contact and power device workflows

Nickel Silicide: Substitution Performance Differences


Nickel silicide cannot be interchangeably substituted with other transition metal silicides (e.g., TiSi2, CoSi2) or even across its own phase variants without measurable performance deviation. The Ni-Si phase diagram encompasses at least six stable room-temperature phases (Ni3Si, Ni31Si12, Ni2Si, Ni3Si2, NiSi, and NiSi2), each exhibiting distinct electrical and structural properties [1]. Electrical resistivity varies by approximately a factor of three between the high-resistivity Ni2Si phase and the low-resistivity NiSi phase [2], while carrier type differs across phases—NiSi exhibits electron majority carriers, whereas Ni2Si and NiSi2 exhibit hole majority carriers [3]. Against competing silicides, NiSi consumes approximately 30–50% less silicon during formation than CoSi2 and demonstrates fundamentally different linewidth scaling behavior than TiSi2 [4]. The following quantitative evidence establishes where and why these differences matter for scientific and industrial selection.

Phase mismatch may shift resistivity up to 3× and reverse majority carrier type
Transition metal silicides (TiSi2, CoSi2) differ in silicon consumption and linewidth scaling behavior
NiSi thermal stability threshold (750–775°C phase transition) may not suit high-temperature processes

Nickel Silicide: Quantitative Performance Evidence


NiSi Resistivity vs. Alternative Silicides

Nickel monosilicide (NiSi) exhibits electrical resistivity of 14 ± 1 μΩ-cm, which is comparable to or lower than traditional silicides TiSi2 and CoSi2 (both ~15 μΩ-cm) [1]. Within the nickel silicide phase family, NiSi shows the lowest resistivity: Ni2Si measures 24 ± 2 μΩ-cm, and NiSi2 measures 34 ± 2 μΩ-cm [2]. A separate in-situ TEM study confirmed NiSi resistivity at 14.1 μΩ-cm, with Ni2Si at 22.8 μΩ-cm and NiSi2 at 37.8 μΩ-cm [3]. Combined XRR and sheet resistance measurements demonstrated a factor of ~3 difference between high-resistivity Ni2Si and low-resistivity NiSi phases, with wafer non-uniformity of <1% for NiSi resistivity [4]. NiSi resistivity of 13.7 μΩ-cm was achieved for layers thicker than 53.3 nm [5].

NiSi Resistivity
Head-to-head
NiSi (target) 14±1 μΩ-cm
TiSi2 / CoSi2 ~15 μΩ-cm
Ni2Si 24±2 μΩ-cm
NiSi2 34±2 μΩ-cm

Reported resistivity ranks NiSi lowest among Ni silicides, supporting RC-delay optimization in contacts.

Thin-film values depend on annealing conditions and substrate; verify process-specific measurements.

Microelectronics CMOS Contact metallization SALICIDE process

n-Type SiC Contact Resistivity: Metallization Comparison

For n-type 4H-SiC ohmic contacts, the Si/Ni/SiC metallization scheme achieved specific contact resistivity one order of magnitude lower than the Ni/Si/SiC scheme (ρc ~ 3×10⁻⁴ Ω-cm²) [1]. The optimal Ni(66 nm)/Si(60 nm) stoichiometry corresponding to Ni2Si yielded ρc ~ 5×10⁻⁵ Ω-cm² after annealing at 1050°C [2]. In a direct head-to-head comparison of Ni, NiSi, and Ni2Si metallizations on n-type 4H-SiC, optimal annealing at 960°C produced contact resistivity values of 6–7×10⁻⁵ Ω-cm² for all three compositions; however, pure Ni contacts consumed approximately 60 nm of SiC during reaction, whereas Ni2Si contacts exhibited suppressed SiC interaction and superior morphology [3]. On n-type 6H-SiC with medium doping, Ni and Ni silicides both achieved ρc ~ 8×10⁻⁴ Ω-cm² at 960°C, but Ni silicides maintained equivalent resistivity while interacting with SiC in a more limited manner [4].

SiC Ohmic ρc
Head-to-head
Si/Ni/SiC (Ni2Si-forming) 5×10⁻⁵ Ω-cm²
Ni/Si/SiC scheme ~3×10⁻⁴ Ω-cm²
Ni2Si/NiSi on 4H-SiC 6–7×10⁻⁵ Ω-cm²
SiC consumption (Ni2Si vs. pure Ni) near-zero vs. ~60 nm

Ni2Si contacts provide one-order-of-magnitude lower ρc with suppressed substrate consumption, informing SiC power device metallization.

Results obtained at 1050°C annealing; verify thermal budget compatibility.

SiC power devices Ohmic contacts Wide bandgap semiconductors

Silicon Consumption and Linewidth Scaling in CMOS

Nickel monosilicide (NiSi) consumes less silicon during formation than CoSi2 and demonstrates superior linewidth scaling behavior compared to TiSi2. For sub-0.35 μm lines, TiSi2 exhibits dramatic linewidth dependence of sheet resistance, while NiSi shows no linewidth dependence [1]. At 65 nm node and beyond, Co and Co-Ni silicides exhibited increased sheet resistance at gate lengths below 40 nm; in contrast, NiSi maintained low sheet resistance down to 30 nm gate lengths and displayed a reverse linewidth effect (sheet resistance decreased with decreasing linewidth) [2]. NiSi on poly-Si lines with widths from 0.2 to 16.0 μm demonstrated constant sheet resistance of 3.2 Ω/square, confirming absence of linewidth dependence [3]. The process window comparison shows TiSi2 thermally stable after ~850°C annealing, CoSi2 after ~800°C, and NiSi after ~700°C—demonstrating lower thermal budget requirements [4].

Linewidth Scaling & Si Use
Cross-study
NiSi No linewidth dependence to 0.2 μm
TiSi2 Dramatic dependence
CoSi2 Degradation below 40 nm gate
Si consumption (NiSi vs. CoSi2) ~30–50% less

NiSi enables scaling to sub-65 nm nodes without sheet resistance penalty, preserving shallow junction integrity.

Sheet resistance uniformity confirmed on poly-Si lines; validate on target device architecture.

CMOS scaling SALICIDE Source/drain engineering Sub-65 nm nodes

Thermal Stability of NiSi: Phase Transition and Agglomeration

Nickel monosilicide (NiSi) exhibits a critical thermal stability constraint that must be accounted for in process design. An irregular rise in sheet resistance occurs at a critical temperature of 750–775°C as a result of agglomeration related to phase transition from NiSi to the higher-resistivity NiSi2 phase (resistivity 35–50 μΩ-cm) [1]. The degradation mechanism for thin NiSi films is agglomeration with activation energies of 2.5–3 eV [2]. While pure NiSi stability deteriorates as a function of annealing temperature, nickel-cobalt silicide maintains stability under identical thermal conditions [3]. SiO2 capping layers improve the stability of both pure NiSi and Ni-Co silicide by suppressing agglomeration [4]. All samples exhibit a distinctive increase in sheet resistance at temperatures above 900°C [5].

Thermal Stability
Head-to-head
NiSi → NiSi2 transition 750–775°C
NiSi2 resistivity 35–50 μΩ-cm
Ni-Co silicide (reference) Maintains stability
SiO2 cap improvement Areal fraction ~57% → ~81%

The 750–775°C threshold defines an upper thermal budget limit; alloyed variants or capping may extend process window.

Agglomeration activation energy 2.5–3 eV; review subsequent thermal steps.

Thermal budget Phase stability Agglomeration Rapid thermal annealing

HDS Activity: NiSi2 vs. Ni-Co Bimetallic Silicides

Nickel silicide (NiSi2) serves as a foundational HDS catalyst material with distinct electronic structure characteristics that differentiate it from conventional transition metal catalysts. The covalent interaction between Si and Ni completely alters the electronic structure of the Ni surface, conferring high hydrodesulfurization activity and high sulfur resistance—properties fundamentally different from transition metal nitrides, carbides, or phosphides [1]. In direct catalytic testing, monometallic NiSi2 exhibits baseline HDS activity that is substantially lower than bimetallic variants: the nickel-rich Ni0.75Co0.25Si2 catalyst is much more active than monometallic silicide (NiSi2 and CoSi2), achieving 31.5% hydrogenation (HYD) selectivity [2]. The Si sites in the silicides alter metal coordination, leading to strong modification of the electronic structure around the Fermi level, which weakens metal-sulfur bonds and improves sulfur tolerance [3]. A small amount of Co or Fe doping significantly improves hydrodesulfurization activity relative to single metal silicides [4].

HDS Activity
Head-to-head
NiSi2 (monometallic) Baseline activity
Ni0.75Co0.25Si2 31.5% HYD selectivity, higher activity
CoSi2 Lower than Ni0.75Co0.25Si2

Bimetallic Co doping significantly enhances HDS activity; NiSi2 serves as a sulfur-tolerant electronic structure baseline.

Catalyst testing used dibenzothiophene; confirm performance under target feed conditions.

Catalysis Hydrodesulfurization Sulfur tolerance Petroleum refining

Lithium-Ion Battery Anode Performance

Nickel silicides (NiSi2, NiSi, Ni2Si, Ni3Si) have been systematically investigated as anode materials for lithium-ion batteries, with electrochemical performance varying by crystal phase. In ionic-liquid electrolyte (1 M LiFSA/Py13-FSA), nickel silicide electrodes demonstrated lithiation/delithiation behavior at a current density of 50 mA g⁻¹ in the potential range 0.005–2.000 V vs. Li⁺/Li [1]. Nickel, being inert with lithium, possesses excellent flexibility and electrically conductive properties that largely improve the structural stability and rate capability of electrode materials when incorporated into Si-based anodes [2]. Ni silicide nanowires grown with optimized catalyst layer thickness demonstrate enhanced capacity and high retention performance when used as LIB anodes [3]. First-principles DFT calculations using VASP with PAW method and GGA functional were performed to elucidate charge density distribution in LixNiySiz lithiated states [4].

Li-ion Anode Performance
Class-level

Reversible lithiation/delithiation reported for NiSi2, NiSi, Ni2Si, Ni3Si phases in ionic-liquid electrolyte at 50 mA g⁻¹. Quantitative capacity values not detailed in accessible abstract.

Supports anode material screening; phase-dependent behavior requires validation for targeted capacity-stability trade-off.

Data to verify from full-text studies; confirm cycling stability and coulombic efficiency.

Lithium-ion batteries Anode materials Silicon-based anodes Ionic liquid electrolytes

Nickel Silicide: Scientific and Industrial Applications


Sub-65 nm CMOS Contact Metallization

Nickel monosilicide (NiSi) is the silicide of choice for advanced CMOS nodes where linewidth scaling behavior and silicon consumption directly impact yield and device performance. As established in Section 3, NiSi demonstrates no linewidth dependence down to 0.2 μm and maintains low sheet resistance to 30 nm gate lengths, whereas TiSi2 exhibits dramatic linewidth dependence below 0.35 μm and CoSi2 degrades below 40 nm [1]. NiSi consumes approximately 30–50% less silicon during formation than CoSi2, preserving shallow junction integrity [2]. The ~43–59% lower resistivity of NiSi versus alternative Ni silicide phases (Ni2Si, NiSi2) ensures optimal RC delay performance [3]. This application scenario is directly supported by the resistivity, linewidth scaling, and silicon consumption quantitative evidence established in Section 3 Evidence Items 1 and 3.

SiC Power Device Ohmic Contacts

Nickel silicide metallization schemes, particularly Si/Ni/SiC layer stacks forming Ni2Si, provide ohmic contacts to n-type SiC with specific contact resistivity as low as 5×10⁻⁵ Ω-cm²—one order of magnitude lower than alternative Ni/Si/SiC schemes [1]. Crucially, Ni2Si contacts achieve this low resistivity while consuming essentially zero SiC substrate material, compared to ~60 nm SiC consumption for pure Ni contacts under identical annealing conditions [2]. On 4H-SiC with medium doping, contact resistivity values of 6–7×10⁻⁵ Ω-cm² are achievable at 960°C annealing [3]. This application scenario is directly supported by the contact resistivity and SiC consumption quantitative evidence established in Section 3 Evidence Item 2.

Sulfur-Tolerant Hydrodesulfurization Catalysis

Nickel silicide (NiSi2) catalysts offer a distinct electronic structure for hydrodesulfurization applications where sulfur tolerance is paramount. The covalent Si-Ni interaction modifies the Ni surface electronic structure, conferring high HDS activity and sulfur resistance fundamentally different from transition metal nitrides, carbides, or phosphides [1]. For applications requiring enhanced activity, bimetallic Ni0.75Co0.25Si2 achieves 31.5% HYD selectivity and substantially higher activity than monometallic NiSi2 [2]. Selection between monometallic NiSi2 and Co-doped variants should be based on required sulfur tolerance level and hydrogenation selectivity targets. This application scenario is directly supported by the catalytic HDS activity and sulfur tolerance evidence established in Section 3 Evidence Item 5.

Lithium-Ion Battery Silicon Anode Modifier

Nickel silicides function as conductive, structurally stabilizing matrices in silicon-based lithium-ion battery anodes. Pure Si anodes offer high theoretical capacity (3580 mAh g⁻¹) but suffer from >300% volume expansion during cycling, leading to rapid capacity fade [1]. Nickel, being inert to lithium, provides electrical conductivity and mechanical flexibility that improve structural stability and rate capability when incorporated as a silicide phase [2]. Different nickel silicide phases (NiSi2, NiSi, Ni2Si, Ni3Si) exhibit distinct electrochemical lithiation/delithiation behavior, particularly in ionic-liquid electrolytes [3]. Selection should be guided by the specific capacity-stability trade-off required for the target application. This application scenario is directly supported by the electrochemical performance evidence established in Section 3 Evidence Item 6.

Application
Selection Property
Validation Focus
Sub-65 nm CMOS Contact Metallization
Phase purity (NiSi) and resistivity uniformity
Linewidth scaling behavior and shallow junction integrity
SiC Power Device Ohmic Contacts
Ni-silicide stoichiometry (Ni2Si-forming) and suppressed SiC consumption
Specific contact resistivity and contact morphology after annealing
Sulfur-Tolerant HDS Catalysis
Monometallic NiSi2 or Co-doped bimetallic variant
HDS activity and hydrogenation selectivity under relevant feed conditions
Li-ion Battery Si Anode Modifier
Silicide phase (NiSi2, NiSi, Ni2Si, Ni3Si) and conductive matrix integration
Capacity-stability trade-off and electrolyte compatibility

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